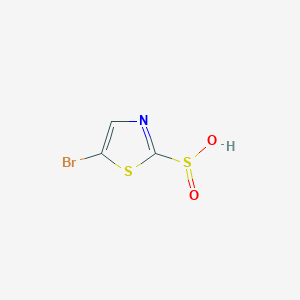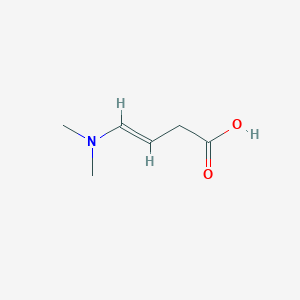
4-(Dimethylamino)but-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(Dimethylamino)but-3-enoicacid is an organic compound characterized by the presence of a dimethylamino group attached to a butenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Dimethylamino)but-3-enoicacid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butenoic acid and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperatures to ensure the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of (E)-4-(Dimethylamino)but-3-enoicacid may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(Dimethylamino)but-3-enoicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens and other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-4-(Dimethylamino)but-3-enoicacid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Research may explore its potential as a drug candidate or its role in biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-4-(Dimethylamino)but-3-enoicacid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(Dimethylamino)but-2-enoicacid: A similar compound with a different position of the double bond.
(E)-4-(Methylamino)but-3-enoicacid: A compound with a methylamino group instead of a dimethylamino group.
Uniqueness
(E)-4-(Dimethylamino)but-3-enoicacid is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds. These differences can be crucial for its applications and effectiveness in various fields.
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(E)-4-(dimethylamino)but-3-enoic acid |
InChI |
InChI=1S/C6H11NO2/c1-7(2)5-3-4-6(8)9/h3,5H,4H2,1-2H3,(H,8,9)/b5-3+ |
InChI Key |
KHGZKTZGHXCKFG-HWKANZROSA-N |
Isomeric SMILES |
CN(C)/C=C/CC(=O)O |
Canonical SMILES |
CN(C)C=CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



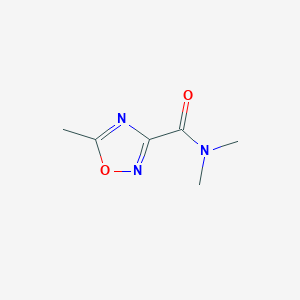
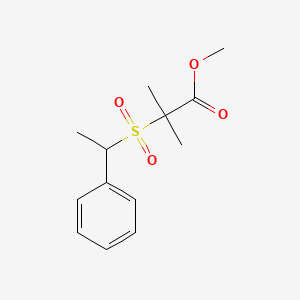
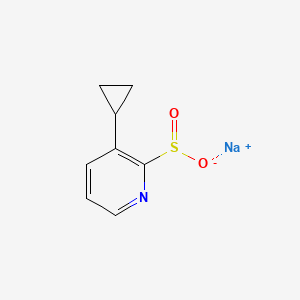

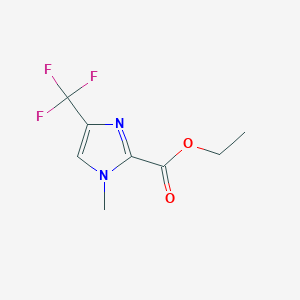
![Methyl(S)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B13117412.png)
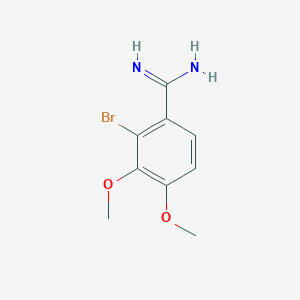
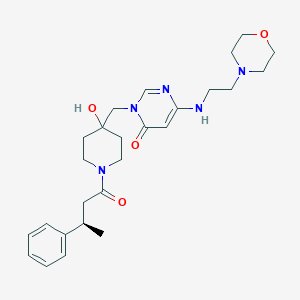

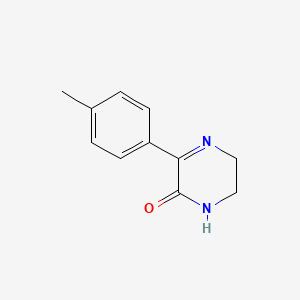

![9-Bromo-9H-tribenzo[a,c,e][7]annulene](/img/structure/B13117447.png)
